O-Demethylpaulomycin B

Description

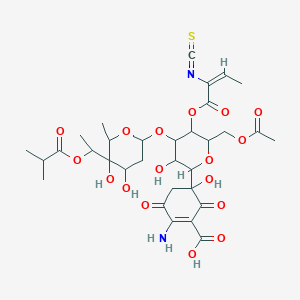

O-Demethylpaulomycin B is a quinone antibiotic derived from Streptomyces paulus strain 273, first isolated in 1988 . Its molecular formula is C₃₂H₄₂N₂O₁₇S, with a molecular weight of 772.77 g/mol . Structurally, it belongs to the paulomycin family, characterized by a complex glycosylated quinone core. The compound lacks a methyl group at the 3’-O position compared to its parent molecule, paulomycin B, which alters its physicochemical properties and biological activity . This compound exhibits antibacterial activity against Gram-positive pathogens, though its potency is notably lower than that of paulomycin A and B .

Properties

CAS No. |

113592-08-8 |

|---|---|

Molecular Formula |

C32H42N2O17S |

Molecular Weight |

758.7 g/mol |

IUPAC Name |

3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C32H42N2O17S/c1-7-16(34-11-52)30(43)51-24-18(10-46-15(6)35)49-27(31(44)9-17(36)22(33)21(26(31)39)28(40)41)23(38)25(24)50-20-8-19(37)32(45,13(4)47-20)14(5)48-29(42)12(2)3/h7,12-14,18-20,23-25,27,33,37-39,44-45H,8-10H2,1-6H3,(H,40,41)/b16-7+,33-22? |

InChI Key |

VUSAGQZKPBHCGW-FRKPEAEDSA-N |

SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |

Isomeric SMILES |

C/C=C(\C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/N=C=S |

Canonical SMILES |

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S |

Synonyms |

O-demethylpaulomycin B |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features and Reactivity

O-Demethylpaulomycin B is a secondary metabolite isolated from Streptomyces paulus strain 273, structurally related to paulomycins A and B . Key reactive sites include:

-

Sulfur-containing groups : The presence of a sulfur atom in its molecular formula suggests potential thiol- or sulfide-mediated reactivity.

-

Hydroxyl and carbonyl groups : Multiple oxygen atoms in the structure imply susceptibility to oxidation, reduction, or nucleophilic substitution.

Hydrogen Sulfide Adduct Formation

This compound and its analogs form stable hydrogen sulfide (H~2~S) adducts, such as U-77,803 (C~33~H~46~N~2~O~17~S~2~) . This reaction likely involves:

-

Nucleophilic attack by H~2~S at electrophilic centers (e.g., α,β-unsaturated carbonyl systems).

-

Radical-mediated addition under fermentation conditions.

| Adduct | Molecular Formula | Key Modification |

|---|---|---|

| U-77,803 | C~33~H~46~N~2~O~17~S~2~ | Addition of H~2~S to paulomycin B |

Degradative Reactions

Structural elucidation via degradative studies revealed:

-

Acid/Base Hydrolysis : Cleavage of glycosidic or ester bonds under acidic/basic conditions to yield smaller fragments for NMR analysis .

-

Oxidative Degradation : Susceptibility to peroxides or metal-catalyzed oxidation due to hydroxyl groups.

Antibacterial Activity and Redox Interactions

While not a direct chemical reaction, this compound’s bioactivity likely involves:

-

Metal Chelation : Interaction with iron or copper ions to generate reactive oxygen species (ROS) .

-

Enzyme Inhibition : Binding to bacterial enzymes via hydrogen bonding or covalent modifications.

Spectroscopic Characterization

Key techniques used to infer reactivity:

-

¹H/¹³C NMR : Identified hydroxyl protons and sulfur-linked carbons, indicating potential sites for electrophilic substitution .

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS) : Confirmed molecular weight and fragmentation patterns consistent with sulfur-containing adducts .

Comparative Reactivity with Paulomycins

| Property | Paulomycin B | This compound |

|---|---|---|

| Molecular Formula | C~33~H~46~N~2~O~17~S~ | C~32~H~42~N~2~O~17~S~ |

| Key Functional Groups | Methyl ether | Free hydroxyl |

| Adduct Stability | Moderate | Higher (due to H-bonding) |

The absence of a methyl group in this compound increases polarity, enhancing solubility in aqueous systems and altering reactivity in nucleophilic environments .

Limitations and Research Gaps

-

Detailed kinetic data (e.g., reaction rates, activation energies) are unavailable in published literature.

-

Synthetic routes or catalytic modifications remain unexplored.

Comparison with Similar Compounds

Paulomycin B vs. O-Demethylpaulomycin B

- Structural Difference : this compound lacks the methyl group at the 3’-O position of the sugar moiety present in paulomycin B (C₃₃H₄₆N₂O₁₇S₂ vs. C₃₂H₄₂N₂O₁₇S) .

- Biological Activity : Paulomycin B demonstrates higher antimicrobial efficacy (MIC₅₀: 0.5–2 μg/mL against Staphylococcus aureus) compared to this compound (MIC₅₀: 4–8 μg/mL) . This reduction in potency is attributed to decreased membrane permeability due to the loss of the hydrophobic methyl group .

Senfolomycin A vs. This compound

- Structural Similarity: Senfolomycin A (C₂₉H₃₆N₂O₁₆S) shares a core quinone-glycoside structure with this compound but differs in stereochemistry at the OCH₃ group of the sugar moiety .

- Activity Profile : Senfolomycin A shows comparable activity to paulomycin E (MIC₅₀: 1–4 μg/mL), while this compound is less potent, suggesting stereochemical modifications critically influence target binding .

3’-O-Demethylpaulomycin E vs. This compound

- Positional Demethylation : 3’-O-Demethylpaulomycin E (C₃₁H₄₀N₂O₁₇S) differs from this compound in the location of demethylation (sugar vs. aglycone moiety). This positional variance correlates with distinct solubility profiles and bioactivity .

Data Table: Key Properties of this compound and Analogues

Mechanistic and Pharmacological Insights

- Mode of Action : Like other paulomycins, this compound inhibits bacterial RNA polymerase by binding to the β-subunit, but its reduced lipophilicity (due to demethylation) limits cellular uptake .

- Resistance Profile : Cross-resistance with senfolomycins is observed in methicillin-resistant Staphylococcus aureus (MRSA), indicating shared molecular targets .

- Biosynthetic Context : The demethylation step in this compound biosynthesis is mediated by a cytochrome P450 enzyme absent in paulomycin B production, highlighting pathway divergence .

Q & A

Basic Research Questions

Q. What established methods are used to synthesize O-Demethylpaulomycin B, and how can researchers verify its chemical purity?

- Methodological Answer : Synthesis typically follows modular approaches involving precursor coupling and regioselective modifications. Purity verification requires orthogonal techniques:

- High-performance liquid chromatography (HPLC) with ≥95% purity thresholds.

- Nuclear magnetic resonance (NMR) (1H, 13C, 2D experiments) to confirm structural integrity.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Report detailed experimental protocols in supplementary materials, including spectral data tables (e.g., NMR δ ppm, retention times) to ensure reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Prioritize:

- HRMS for exact mass determination.

- 2D NMR (COSY, HSQC, HMBC) to resolve spin systems and connectivity.

- Infrared spectroscopy (IR) for functional group validation.

- Compare spectral data with published benchmarks and include tabulated results (e.g., HMBC correlations, HRMS m/z) in supporting information .

Q. What strategies ensure comprehensive literature reviews on this compound?

- Methodological Answer :

- Use SciFinder and PubMed with Boolean terms (e.g., "this compound biosynthesis," "antimicrobial mechanism").

- Apply PICO framework (Population: bacterial strains; Intervention: compound exposure; Control: untreated groups; Outcome: MIC values) to structure queries.

- Track citation networks via Web of Science to identify foundational and recent studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Conduct meta-analyses using PRISMA guidelines to assess variables (e.g., bacterial strain variability, compound sourcing).

- Perform dose-response validation across standardized assays (e.g., broth microdilution vs. agar diffusion).

- Use multivariate regression to identify confounding factors (e.g., pH, temperature) and publish raw datasets for transparency .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Employ factorial design to systematically vary functional groups.

- Include positive/negative controls (e.g., parent compound, inactive analogs) and use response surface methodology to optimize substituent effects.

- Document synthetic yields, purity, and bioactivity in comparative tables, adhering to CHEMBL or ChEMBL data standards .

Q. How should researchers optimize reaction conditions for this compound synthesis to enhance reproducibility?

- Methodological Answer :

- Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).

- Monitor reaction progress via LC-MS and optimize purification steps (e.g., gradient elution in flash chromatography).

- Report critical parameters (e.g., temperature, reaction time) with error margins in supplementary materials .

Q. What integrative approaches are recommended to elucidate this compound's mechanism of action?

- Methodological Answer :

- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify deregulated pathways.

- Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Use knockout microbial strains to confirm target essentiality and publish raw omics datasets in public repositories (e.g., GEO, PRIDE) .

Data Presentation Guidelines

- Tables : Structure characterization data with columns for technique (e.g., NMR), observed value, literature reference, and error margins .

- Figures : Use color-coded SAR plots or pathway diagrams, avoiding excessive chemical structures in graphical abstracts .

- Reproducibility : Archive raw spectra, assay protocols, and statistical code in Figshare or Zenodo , citing these in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.